molecular formula C9H13NO2S B183867 N-(2-methylphenyl)ethanesulfonamide CAS No. 57616-26-9

N-(2-methylphenyl)ethanesulfonamide

Cat. No.: B183867
CAS No.: 57616-26-9
M. Wt: 199.27 g/mol
InChI Key: CTMSXFKIGWNXAC-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)ethanesulfonamide (CAS: 57616-26-9) is an ethanesulfonamide derivative featuring a 2-methylphenyl group attached to the sulfonamide nitrogen. This compound belongs to the broader class of sulfonamides, which are characterized by a sulfonyl group linked to an amine. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties . The structural simplicity of this compound, with its ethanesulfonyl moiety and ortho-methyl substituent on the aromatic ring, makes it a valuable scaffold for chemical modifications and pharmacological studies. It is commercially available through specialty chemical suppliers and is utilized in both academic and industrial research .

Properties

CAS No.

57616-26-9

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

N-(2-methylphenyl)ethanesulfonamide

InChI

InChI=1S/C9H13NO2S/c1-3-13(11,12)10-9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3

InChI Key

CTMSXFKIGWNXAC-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=CC=CC=C1C

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC=C1C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The 2-methyl group in this compound is electron-donating, which may enhance metabolic stability compared to electron-withdrawing groups like nitro (e.g., in ).
  • Steric Effects : The ortho-substituted methyl group in this compound introduces steric hindrance, which could reduce rotational freedom and enhance selectivity in receptor interactions compared to para-substituted analogs (e.g., 4-chlorobenzyl in ).

Sulfonamide Backbone Modifications

The choice of sulfonamide backbone (methane-, ethane-, or benzene-sulfonamide) impacts solubility, bioavailability, and target affinity:

  • Ethanesulfonamide vs. Methanesulfonamide : Ethanesulfonamides like this compound exhibit greater lipophilicity than methanesulfonamides (e.g., N-(2-hydroxy-5-nitrophenyl)methanesulfonamide in ), which may enhance membrane permeability. However, methanesulfonamides are often more synthetically accessible .
  • Benzenesulfonamide Derivatives : Compounds such as N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide display enhanced π-π stacking interactions due to the aromatic sulfonyl group, which can improve binding to hydrophobic protein pockets.

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